5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutylmethyl-substituted hydrazine with a suitable nitrile or amidine derivative. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives .
Scientific Research Applications
5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activity against various cancer cell lines.
Pyrazolo[1,5-a]pyrimidine: Used as antimetabolites in purine biochemical reactions and has antitrypanosomal activity.
Uniqueness
5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a cyclobutylmethyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-10-9-4-5-11-14(9)7-12-13(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIMUWPCBOCSGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C3=CC=NN3C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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